molecular formula C16H13N3O3S B2384697 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-nitrobenzamide CAS No. 297763-76-9

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-nitrobenzamide

Cat. No. B2384697
CAS RN: 297763-76-9
M. Wt: 327.36
InChI Key: DBPXHLRHLJGVLN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the benzothiophene ring, followed by the addition of the cyano, nitro, and amide groups in subsequent steps. The exact methods would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzothiophene ring, with the cyano, nitro, and amide groups attached at specific positions on the ring. The exact structure would need to be determined using techniques such as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzothiophene ring, cyano group, nitro group, and amide group could all potentially participate in reactions. For example, the cyano group could be hydrolyzed to form a carboxylic acid, or the nitro group could be reduced to form an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the cyano, nitro, and amide groups could affect its polarity, solubility, and reactivity. The exact properties would need to be determined experimentally .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, many cyano and nitro compounds are toxic and can be hazardous to handle. Therefore, appropriate safety precautions should be taken when handling this compound .

Future Directions

The future research directions for this compound would depend on its potential applications. For example, if it has medicinal properties, future research could focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

Mechanism of Action

Target of Action

The primary target of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-nitrobenzamide is the Mitogen-activated protein kinase 10 (JNK3) . This kinase is part of the MAPK family, which plays a crucial role in cellular signaling pathways. JNK3, in particular, is involved in various cellular processes, including inflammation, apoptosis, and cellular differentiation .

Mode of Action

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-nitrobenzamide acts as a potent inhibitor of JNK3 . The compound binds to the ATP-binding site of JNK3, with the 3-cyano substituent forming an H-bond acceptor interaction with the hinge region . This binding inhibits the kinase activity of JNK3, thereby modulating the downstream signaling pathways .

Biochemical Pathways

The inhibition of JNK3 by N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-nitrobenzamide affects the MAPK signaling pathway . This pathway is involved in transmitting signals from receptors on the cell surface to the DNA in the nucleus, leading to changes in gene expression. By inhibiting JNK3, the compound can modulate these signaling pathways and influence cellular processes such as inflammation and apoptosis .

Pharmacokinetics

These properties would determine how well the compound is absorbed into the body, distributed to its target sites, metabolized, and eventually eliminated .

Result of Action

The inhibition of JNK3 by N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-nitrobenzamide can lead to various molecular and cellular effects. These include the modulation of inflammatory responses and the induction of apoptosis . The exact effects would depend on the specific cellular context and the other signaling pathways that are active in the cell .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-nitrobenzamide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target . Additionally, the compound’s efficacy can be influenced by factors such as the patient’s genetic makeup, health status, and the presence of other drugs .

properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c17-9-13-12-3-1-2-4-14(12)23-16(13)18-15(20)10-5-7-11(8-6-10)19(21)22/h5-8H,1-4H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBPXHLRHLJGVLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-nitrobenzamide

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